Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1354487-20-9
VCID: VC2845504
InChI: InChI=1S/C9H15NO4.ClH/c1-3-8(11)14-6-4-7(10-5-6)9(12)13-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
SMILES: CCC(=O)OC1CC(NC1)C(=O)OC.Cl
Molecular Formula: C9H16ClNO4
Molecular Weight: 237.68 g/mol

Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1354487-20-9

Cat. No.: VC2845504

Molecular Formula: C9H16ClNO4

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride - 1354487-20-9

Specification

CAS No. 1354487-20-9
Molecular Formula C9H16ClNO4
Molecular Weight 237.68 g/mol
IUPAC Name methyl (2S,4S)-4-propanoyloxypyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H15NO4.ClH/c1-3-8(11)14-6-4-7(10-5-6)9(12)13-2;/h6-7,10H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1
Standard InChI Key WUBOLELHORDRIB-LEUCUCNGSA-N
Isomeric SMILES CCC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl
SMILES CCC(=O)OC1CC(NC1)C(=O)OC.Cl
Canonical SMILES CCC(=O)OC1CC(NC1)C(=O)OC.Cl

Introduction

Chemical Identity and Basic Properties

Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride is a modified proline derivative with specific stereochemistry at its 2 and 4 positions. The compound is characterized by several key identifiers that facilitate its recognition and classification in chemical databases and research literature .

Identification Parameters

ParameterValue
CAS Number1354487-20-9
Molecular FormulaC₉H₁₆ClNO₄
Molecular Weight237.68 g/mol
MDL NumberMFCD13559775
Stereochemistry(2S,4S)
Physical StateSolid
Storage ConditionsSealed, dry, room temperature

These identification parameters establish the unique chemical identity of this compound and distinguish it from other structurally related pyrrolidine derivatives .

Structural Characteristics

The molecular architecture of Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride features several distinct structural elements that define its chemical behavior and potential applications in chemical synthesis and medicinal chemistry.

Core Structure and Functional Groups

The compound comprises several key structural components:

  • A pyrrolidine ring forming the core heterocyclic structure

  • A methyl carboxylate (methyl ester) group at the 2-position with S-stereochemistry

  • A propionyloxy substituent at the 4-position with S-stereochemistry

  • A hydrochloride salt formation that enhances stability and solubility properties

Stereochemical Configuration

The designation (2S,4S) indicates specific stereochemistry at both the 2 and 4 positions of the pyrrolidine ring. This stereochemical configuration is crucial for the compound's potential biological activity and chemical reactivity, as different stereoisomers often exhibit varying properties and effectiveness in biological systems .

Comparative Analysis with Related Compounds

Understanding Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride in the context of structurally related compounds provides valuable insights into its position within the broader family of pyrrolidine derivatives and potential applications.

Structural Analogs

The following table presents a comparison of this compound with structurally related pyrrolidine derivatives, highlighting similarities and differences in their molecular parameters:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate HCl1354487-20-9C₉H₁₆ClNO₄237.68Propionyloxy at 4-position
Methyl (2S,4S)-4-(isobutyryloxy)-2-pyrrolidinecarboxylate HCl1354488-21-3C₁₀H₁₈ClNO₄251.71Isobutyryloxy at 4-position
4-Hydroxy-L-proline methyl ester HCl40216-83-9C₆H₁₁NO₃·HCl181.62Hydroxyl at 4-position
Methyl (2S,4S)-4-(2,4-dimethylphenoxy)-2-pyrrolidinecarboxylate1217792-37-4C₁₄H₁₉NO₃249.30Dimethylphenoxy at 4-position
Methyl (2S,4S)-4-(4-chloro-2-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl1354488-38-2C₁₅H₂₁ClNO₃·HCl334.20Chloro-isopropylphenoxy at 4-position

This comparative analysis reveals that the primary structural variations among these compounds occur at the 4-position of the pyrrolidine ring, while maintaining the core pyrrolidine structure and the methyl ester at the 2-position .

Structure-Property Relationships

The variations in the 4-position substituent significantly influence the compound's:

  • Lipophilicity and membrane permeability

  • Chemical reactivity and stability

  • Potential binding affinity to biological targets

  • Metabolic profile and pharmacokinetic properties

The propionyloxy group in Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride provides a balanced profile between the more polar hydroxyl-substituted analogs and the more lipophilic phenoxy-substituted derivatives .

Applications and Research Significance

Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride has several potential applications in chemical research and pharmaceutical development, reflecting its unique structural characteristics.

Chemical Research Applications

In chemical research, this compound serves several important functions:

  • As a building block in organic synthesis

  • As a chiral auxiliary in asymmetric synthesis

  • For structure-activity relationship studies in medicinal chemistry

  • As a model compound for studying esterification and hydrolysis reactions

Pharmaceutical Relevance

In pharmaceutical research, pyrrolidine derivatives with specific stereochemistry like Methyl (2S,4S)-4-(propionyloxy)-2-pyrrolidinecarboxylate hydrochloride are often explored for:

  • Development of enzyme inhibitors

  • Design of peptidomimetic compounds

  • Creation of conformationally restricted amino acid analogs

  • Synthesis of biologically active compounds targeting specific receptors or enzymes

The specific stereochemistry (2S,4S) and the propionyloxy modification at the 4-position contribute to its potential value in these applications, as they influence the compound's three-dimensional structure and interaction with biological targets.

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